K-Selectride
Description
Structure
2D Structure
Properties
CAS No. |
54575-50-7 |
|---|---|
Molecular Formula |
C12H27BK |
Molecular Weight |
221.25 g/mol |
InChI |
InChI=1S/C12H27B.K/c1-7-10(4)13(11(5)8-2)12(6)9-3;/h10-12H,7-9H2,1-6H3;/q-1;+1 |
InChI Key |
NHYQAKNGPZLNOH-UHFFFAOYSA-N |
SMILES |
[B-](C(C)CC)(C(C)CC)C(C)CC.[K+] |
Canonical SMILES |
[B-](C(C)CC)(C(C)CC)C(C)CC.[K+] |
Synonyms |
K-selectride L-selectride N-selectride selectride |
Origin of Product |
United States |
Advanced Synthesis and Analytical Characterization of Potassium Hydrotris 1 Methylpropyl Borate
Methodologies for the Preparation of K-Selectride
This compound is typically prepared and utilized as a solution, most commonly in tetrahydrofuran (B95107) (THF). wikipedia.orgresearchgate.net The synthesis involves the reaction of a trialkylborane with a source of hydride.
Direct Reaction of Tris(1-methylpropyl)borane with Potassium Hydride
The primary and most direct method for synthesizing this compound is the reaction of tris(1-methylpropyl)borane, also known as tri-sec-butylborane, with potassium hydride (KH). wikipedia.orgresearchgate.net This reaction is generally carried out in an anhydrous solvent, such as tetrahydrofuran (THF), at a controlled temperature, typically between 0°C and 25°C. thieme-connect.dethieme-connect.de The use of highly reactive, or "activated," potassium hydride can facilitate a smooth and rapid reaction, often reaching completion in under 30 minutes. researchgate.netthieme-connect.de The reaction proceeds with the direct addition of the hydride to the boron center of the trialkylborane, forming the potassium trialkylborohydride salt. thieme-connect.de The resulting this compound is obtained as a solution, which is air- and water-sensitive. researchgate.net
Table 1: Reaction Parameters for the Synthesis of this compound via Potassium Hydride
| Parameter | Value/Condition | Source(s) |
| Reactants | Tris(1-methylpropyl)borane, Potassium Hydride | wikipedia.orgresearchgate.net |
| Solvent | Tetrahydrofuran (THF) | thieme-connect.dethieme-connect.de |
| Temperature | 0–25 °C | |
| Reaction Time | < 0.5 hours (with activated KH) | researchgate.netthieme-connect.de |
Alternative Synthetic Routes via Potassium Triisopropoxyborohydride
An alternative route to this compound involves the reaction of tris(1-methylpropyl)borane with potassium triisopropoxyborohydride. researchgate.net Potassium triisopropoxyborohydride itself is synthesized from the reaction of potassium hydride with triisopropyl borate (B1201080). thieme-connect.de This method provides another pathway to generate the desired trialkylborohydride. researchgate.net
Spectroscopic Characterization Techniques for this compound
Spectroscopic methods are crucial for confirming the formation and assessing the purity of this compound.
Boron-11 Nuclear Magnetic Resonance (¹¹B NMR) Spectroscopy
¹¹B NMR spectroscopy is a definitive technique for the characterization of this compound. researchgate.net Pure solutions of this compound in THF exhibit a characteristic doublet in the ¹¹B NMR spectrum. researchgate.net This signal is centered in the chemical shift range of δ -7.1 to -7.5 ppm, with a coupling constant (J-value) of approximately 68–71 Hz. researchgate.net Another source indicates a clean doublet centered at δ –2.8 with a J-coupling of 60.3 Hz. thieme-connect.de The tetravalent nature of the boron atom in the borohydride (B1222165) results in a chemical shift in this upfield region, distinguishing it from the starting trivalent trialkylborane. acs.org
Table 2: ¹¹B NMR Spectroscopic Data for this compound
| Parameter | Chemical Shift (δ) | Coupling Constant (JB,H) | Source(s) |
| ¹¹B NMR Signal | -7.1 to -7.5 ppm | 68–71 Hz | researchgate.net |
| ¹¹B NMR Signal | -2.8 ppm | 60.3 Hz | thieme-connect.de |
Quantitative Analytical Methods for Reagent Purity and Concentration
Hydride Content Determination by Hydrolysis and Gas Evolution
A well-established method for quantifying the active hydride concentration in a this compound solution is through hydrolysis and the measurement of the evolved hydrogen gas. researchgate.netsigmaaldrich.com This is a direct and highly accurate method. sigmaaldrich.com The reaction involves quenching an aliquot of the reagent with a hydrolyzing solution, such as a mixture of tetrahydrofuran, glycerine, and 2 M hydrochloric acid (1:1:1), and measuring the volume of hydrogen gas produced. thieme-connect.dethieme-connect.de For this compound, one mole of the reagent reacts to produce one mole of hydrogen gas. sigmaaldrich.com This method allows for the calculation of the molarity of the active hydride. thieme-connect.dethieme-connect.de For instance, a reported analysis showed a hydride concentration of 0.42 M, which corresponded to a 93% yield. thieme-connect.de In conjunction with determining the potassium and boron content, this method can establish the 1:1:1 stoichiometry of K:B:H. thieme-connect.dethieme-connect.de
Indirect Hydride Quantification via Reaction with Alkyl Halides and Gas Chromatography
A critical parameter for solutions of this compound is the concentration of active hydride. One established method for determining this is through an indirect process involving the reaction of the borohydride with an alkyl halide, followed by quantitative analysis of the resulting alkane using gas chromatography (GC). researchgate.net
The underlying principle of this method is the stoichiometric reaction between the hydride ion (H⁻) from this compound and a suitable alkyl halide, such as 1-iodooctane. In this reaction, the hydride displaces the halide, leading to the formation of the corresponding alkane.
Reaction Scheme: KBH(sec-Bu)₃ + R-X → RH + KX + B(sec-Bu)₃ (Where R-X is an alkyl halide, for instance, 1-iodooctane)
To perform the analysis, an aliquot of the this compound solution is quenched with an excess of a high-boiling alkyl halide like 1-iodooctane. researchgate.net The reaction mixture is then analyzed by gas chromatography. By using a known concentration of an internal standard, the amount of the alkane (e.g., octane) produced can be accurately quantified. This quantity directly correlates to the molar amount of active hydride present in the original this compound solution.
Key Parameters for GC Analysis:
| Parameter | Description |
| Analyte | The alkane formed from the reaction (e.g., octane). |
| Internal Standard | A non-reactive compound with a distinct retention time (e.g., decane). |
| Column | Typically a non-polar column suitable for separating alkanes (e.g., HP-5MS). uni-regensburg.de |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS). uni-regensburg.de |
| Quantification | Based on the peak area ratio of the analyte to the internal standard, correlated with a calibration curve. |
This method provides a reliable and practical way to assess the reducing power of the reagent solution before its use in sensitive chemical transformations.
Boron Content Verification via Oxidation and Subsequent Analysis
In addition to quantifying the hydride content, it is often necessary to verify the total boron concentration in the this compound solution. This can be achieved by oxidizing the organoborane components and subsequently analyzing the products. researchgate.net
The standard procedure involves the oxidation of an aliquot of the this compound solution using an alkaline hydrogen peroxide solution (e.g., NaOH/H₂O₂). researchgate.netbyjus.com This classic hydroboration-oxidation workup cleaves the carbon-boron bonds and converts the sec-butyl groups into the corresponding alcohol, 2-butanol (B46777). The boron itself is converted into an inorganic borate salt. byjus.comslideshare.net
Reaction Scheme: B(sec-Bu)₃ + 3 H₂O₂ + NaOH → 3 sec-BuOH + NaB(OH)₄
The resulting mixture is then analyzed, typically by gas chromatography, to quantify the amount of 2-butanol produced. researchgate.net Similar to the hydride quantification, an internal standard is used to ensure accuracy. The molar amount of 2-butanol formed is directly proportional to the amount of tri-sec-butylborane, and thus the total boron, in the initial sample. This verification is crucial as a byproduct of reductions using this compound can be the potentially pyrophoric tris(1-methylpropyl)borane. researchgate.net
Key Analytical Steps:
| Step | Description | Purpose |
| 1. Sampling | A precise volume of the this compound solution is taken. | To ensure accurate quantification. |
| 2. Oxidation | The sample is treated with alkaline hydrogen peroxide. | To convert all organoborane species to 2-butanol. |
| 3. Extraction | The aqueous mixture is extracted with a suitable organic solvent (e.g., diethyl ether). | To isolate the 2-butanol for analysis. |
| 4. GC Analysis | The organic extract is analyzed by gas chromatography. | To quantify the amount of 2-butanol produced. |
This analytical protocol complements the hydride analysis, providing a comprehensive characterization of the this compound reagent.
Fundamental Reaction Mechanisms of K Selectride in Reduction Processes
Principles of Hydride Delivery to Electrophilic Centers
The primary function of K-Selectride is the delivery of a hydride ion (H⁻) to an electrophilic center, most commonly the carbon atom of a carbonyl group. wikipedia.org The mechanism involves the nucleophilic attack of the hydride from the borohydride (B1222165) complex onto the electrophilic carbonyl carbon. The three bulky sec-butyl groups attached to the boron atom create significant steric hindrance, which plays a crucial role in the selectivity of the reduction. youtube.compsgcas.ac.in This steric bulk dictates the trajectory of the hydride attack, favoring the less sterically encumbered face of the carbonyl group. researchgate.net
The reactivity of this compound is a consequence of the electron-releasing nature of the three alkyl groups, which increases the nucleophilicity of the hydride compared to less substituted borohydrides like sodium borohydride. psgcas.ac.in The reduction process can be visualized as a transfer of a hydride from the [HB(sec-Bu)₃]⁻ anion to the substrate.
Influence of Steric and Electronic Factors on Reaction Pathways
The reaction pathways of this compound reductions are profoundly influenced by both steric and electronic factors. chem-station.com The large steric profile of the tri-sec-butylborohydride anion is the dominant factor in many reactions, leading to high levels of stereoselectivity. chem-station.comwenxuecity.com
Steric Factors:
Substrate Accessibility: this compound preferentially reduces sterically accessible ketones. In cyclic systems, for instance, the reagent often attacks from the less hindered equatorial face to avoid 1,3-diaxial interactions, leading to the formation of the axial alcohol. acs.org
Reagent Bulk: The sheer size of the this compound molecule is a key determinant of its reactivity and selectivity. psgcas.ac.inresearchgate.net This bulkiness allows for the discrimination between different carbonyl groups within a molecule (chemoselectivity) and control over the stereochemical outcome of the reduction (stereoselectivity). chem-station.com
Electronic Factors:
Electrophilicity of the Carbonyl: The rate of reduction is influenced by the electrophilicity of the carbonyl carbon. More electrophilic carbonyls will react faster.
Neighboring Group Effects: Electron-withdrawing or -donating groups adjacent to the carbonyl can influence the reaction rate and stereoselectivity. For example, an α-heteroatom can exert electronic effects that influence the transition state geometry. ic.ac.uk
The interplay between these factors is critical. For example, while steric hindrance generally directs the hydride to the less crowded face, electronic effects can sometimes override these steric preferences.
Stereochemical Models for Predicting Reaction Outcomes
To predict the stereochemical outcome of this compound reductions, several theoretical models are employed. These models consider the conformational preferences of the substrate and the trajectory of the incoming hydride.
Application of the Felkin-Anh Model
The Felkin-Anh model is a widely accepted model for predicting the stereochemistry of nucleophilic additions to chiral aldehydes and ketones. uwindsor.cafiveable.mechemistnotes.com This model is particularly relevant for this compound reductions, which are generally considered to be under kinetic control and proceed via a non-chelating pathway. chem-station.comwenxuecity.comic.ac.uk
The key principles of the Felkin-Anh model are:
The largest group (L) on the α-carbon orients itself perpendicular to the carbonyl group to minimize steric strain. chemistnotes.com
The nucleophile (in this case, the hydride from this compound) attacks the carbonyl carbon from the less hindered face, following the Bürgi-Dunitz trajectory, which is at an angle of approximately 107 degrees relative to the C=O bond. youtube.com
The attack occurs anti-periplanar to the largest group (L) to avoid steric clash.
This compound, being a bulky and non-chelating reducing agent, generally follows the predictions of the Felkin-Anh model, leading to high diastereoselectivity. chem-station.comwenxuecity.comajol.info
Chelation-Controlled Models
Chelation-controlled models are typically invoked when the substrate contains a Lewis basic atom (like oxygen or nitrogen) at the α- or β-position to the carbonyl group, and the reducing agent's counterion can form a stable chelate. thieme-connect.comuvic.ca This chelation locks the conformation of the substrate, and the hydride is delivered to the less hindered face of this rigid chelated intermediate. chemtube3d.com
However, this compound is generally considered a non-chelating reducing agent because the potassium cation (K⁺) has a low coordinating ability. researchgate.netuvic.ca Therefore, chelation control is not the dominant pathway for this compound reductions. In fact, the use of this compound can lead to a reversal of stereoselectivity compared to reductions with chelating reagents like zinc borohydride. ic.ac.uknih.gov For instance, in the reduction of α-keto esters, the presence of a chelating metal ion can favor one diastereomer, while the use of this compound (often with a crown ether to sequester any available cation) favors the opposite diastereomer by proceeding through a non-chelated, Felkin-Anh type transition state. nih.gov
Role of the Potassium Cation in Transition State Stabilization and Reactivity
While the potassium cation in this compound has weak coordinating ability compared to smaller cations like Li⁺ or Mg²⁺, it is not entirely inert and can influence the reactivity and transition state. researchgate.netuvic.ca The cation can interact with the carbonyl oxygen, polarizing the C=O bond and making the carbonyl carbon more electrophilic. wikipedia.org
However, in the context of Selectrides, the effect of the cation is often subtle and can be solvent-dependent. chem-station.com In some cases, the larger size of the potassium ion compared to lithium (in L-Selectride) can lead to differences in reactivity and selectivity. For instance, this compound has been shown to give higher stereoselectivity than L-Selectride in certain reductions, which may be attributed to the nature of the ion-pairing and aggregation in solution. researchgate.netajol.info
In reductions of α-keto esters, the sequestration of the potassium cation by a crown ether can enhance the formation of the non-chelated transition state, leading to a higher yield of the product predicted by the Felkin-Anh model. nih.gov This demonstrates that while the potassium cation's role may not be as pronounced as in chelation-controlled reactions, it can still have a measurable impact on the reaction pathway. Computational studies have also suggested that the weaker interaction between K⁺ and the incoming hydride in the transition state, compared to Li⁺, may contribute to a greater reactivity for this compound in some instances. acs.org
Substrate Conformational Dynamics in Mechanistic Elucidation
The conformation of the substrate plays a pivotal role in determining the facial selectivity of hydride attack by bulky reducing agents like this compound. In cyclic systems, the accessibility of different conformations, such as chair and twist-boat forms, can significantly influence the reaction pathway.
Computational and experimental studies have highlighted the importance of twist-boat conformations in the reduction of certain cyclic ketones. nih.govacs.org For instance, the reduction of cis-2,6-disubstituted N-acylpiperidones with a bulky hydride reagent demonstrates this phenomenon. While the chair conformation is typically the most stable, the transition state for the reduction may proceed through a higher-energy twist-boat conformation. nih.govacademie-sciences.fr This is particularly relevant when considering the steric hindrance imposed by the bulky this compound.
In a competition experiment, the reduction of a cis-2,6-disubstituted N-acylpiperidone with this compound was found to be approximately three times faster than the reduction of a related N-acyltropinone. acs.org Both reactions, however, proceeded with complete selectivity to yield the axial alcohol, a result of equatorial hydride attack. acs.org The key difference lies in the conformational flexibility of the substrates. Piperidones can adopt a twist-boat conformation, which can be relevant in the transition state of the reaction. acs.orgresearchgate.net Tropinones, due to their bicyclic structure, are conformationally rigid and cannot access such a conformation. acs.org
The stereochemical outcome of these reductions is highly dependent on the interplay between the substrate's conformational possibilities and the steric bulk of the reducing agent. The general Felkin-Anh model, which often predicts the outcome of nucleophilic additions to carbonyls, can be insufficient in cases where substrate conformation and remote steric features play a significant role. nih.govresearchgate.net
Table 1: Competitive Reduction of Piperidone vs. Tropinone (B130398) with this compound acs.org
| Substrate | Relative Rate of Reduction | Stereochemical Outcome |
| cis-2,6-disubstituted N-acylpiperidone | ~3 | Exclusive formation of axial alcohol |
| N-acyltropinone | 1 | Exclusive formation of axial alcohol |
The presence of heteroatoms within the cyclic substrate can significantly influence the stereochemical course of this compound reductions through intramolecular assistance. This is evident in the reduction of ketones containing a cyclic ether oxygen, such as 2-methyltetrahydropyran-4-one. researchgate.net
While the reduction of 3-methylcyclohexanone (B152366) with this compound yields predominantly the axial alcohol, the reduction of 2-methyltetrahydropyran-4-one with the same reagent surprisingly gives the equatorial alcohol as the major product. researchgate.net This reversal in stereoselectivity suggests a mechanistic pathway involving the ring's oxygen atom.
Two primary mechanisms have been proposed for this intramolecular assistance: researchgate.net
Coordination Mechanism: The Lewis acidic potassium ion of this compound coordinates with the cyclic ether oxygen. This coordination holds the bulky tri-sec-butylborohydride moiety in a position that favors hydride delivery to the axial face of the carbonyl group, leading to the formation of the equatorial alcohol.
Hydride Bridge Mechanism: A less likely alternative involves the formation of a transient hydride bridge between the boron atom and the carbon of the carbonyl group, facilitated by the proximity of the ether oxygen.
The coordination of the metal cation to a nearby heteroatom is a recognized factor that can influence the rate and stereoselectivity of hydride reductions. researchgate.net This effect can alter the electron density at the carbonyl carbon and sterically bias one face of the ketone towards hydride attack.
Table 2: Stereoselectivity of this compound Reduction researchgate.net
| Substrate | Major Product | % Equatorial Alcohol | % Axial Alcohol |
| 3-Methylcyclohexanone | Axial Alcohol | 11 | 89 |
| 2-Methyltetrahydropyran-4-one | Equatorial Alcohol | 73 | 27 |
Impact of Twist-Boat Conformations in Cyclic Ketone Reductions (e.g., Piperidones, Tropinones)
Theoretical Considerations of Boron Valency during Hydride Transfer
The fundamental process of hydride transfer from the borohydride reagent to the carbonyl carbon involves significant changes in the electronic structure and bonding around the boron atom. Theoretical studies on related borohydrides, like LiBH₄, provide insight into the nature of the boron atom during this critical step. nii.ac.jp
The boron atom in this compound is tetravalent, existing as part of the [HB(sec-Bu)₃]⁻ anion. acs.org During the reduction, a hydride ion (H⁻) is transferred from the boron to the electrophilic carbonyl carbon. This process is not a simple, direct transfer but is believed to proceed through a transition state where a new bond is forming between the hydride and the carbon, while the boron-hydride bond is breaking. nii.ac.jp
Computational studies on the mechanism of hydride transfer from borohydrides to carbonyls suggest a process that can be initiated by a single electron transfer to the carbonyl carbon. nii.ac.jp This is followed by the formation of a bridged X-H-C bond (where X is Boron). nii.ac.jp The actual transfer of the hydrogen is then driven by electron flow through this bridge. nii.ac.jp
Stereoselective Reduction Chemistry Utilizing K Selectride
Diastereoselective Reduction of Ketones and Aldehydes
K-Selectride is a powerful tool for the diastereoselective reduction of ketones and aldehydes, enabling the synthesis of specific stereoisomers. Its efficacy stems from its steric bulk, which influences the trajectory of hydride delivery to the carbonyl group.
The stereoselectivity of this compound is particularly pronounced in the reduction of conformationally restricted cyclic ketones. chem-station.comwenxuecity.com In these systems, the rigid ring structure limits the possible angles of nucleophilic attack. Due to its large size, this compound preferentially delivers a hydride ion to the less sterically hindered face of the carbonyl group.
For instance, in the reduction of substituted cyclohexanones, this compound typically approaches from the equatorial direction to avoid steric clashes with axial substituents, resulting in the formation of axial alcohols. acs.org This is in contrast to smaller hydride reagents like sodium borohydride (B1222165), which often favor axial attack to yield equatorial alcohols. acs.org A study on the reduction of piperidone and tropinone (B130398) derivatives with this compound demonstrated complete selectivity for the formation of the axial alcohol through equatorial hydride attack. acs.org
The reduction of 2-methyltetrahydropyran-4-one with this compound provides another example, yielding predominantly the equatorial alcohol, a result that differs from reductions of similar 3-methylcyclohexanones and suggests intramolecular assistance from the cyclic ether oxygen.
The facial selectivity of hydride reductions in cyclohexanone (B45756) derivatives is a classic example of steric approach control. Bulky hydride reagents, such as this compound, consistently exhibit a high preference for equatorial attack, leading to the formation of the thermodynamically less stable axial alcohol. acs.org This is attributed to the significant steric hindrance presented by the axial hydrogens at the C-3 and C-5 positions, which impedes the approach of the large reducing agent from the axial face. acs.org
In the case of 4-tert-butylcyclohexanone, a conformationally locked system, reduction with this compound yields the axial alcohol as the major product. acs.org This predictable outcome makes this compound a valuable reagent for controlling stereochemistry in the synthesis of complex molecules containing six-membered rings.
Diastereoselective Reduction of Cyclohexanone Derivatives with this compound
| Substrate | Major Product | Selectivity (axial:equatorial alcohol) |
|---|---|---|
| 4-tert-butylcyclohexanone | cis-4-tert-butylcyclohexanol (axial OH) | High |
| cis-2,6-disubstituted N-acylpiperidones | Axial alcohol | Complete selectivity acs.org |
| N-acyltropinone | Axial alcohol | Complete selectivity acs.org |
In acyclic systems, the stereochemical outcome of reductions is often governed by the principles of Felkin-Anh or Cram chelation models. The large steric demand of this compound generally favors the Felkin-Anh model, where the hydride attacks the carbonyl from the least hindered face.
For α-substituted acyclic ketones, reduction with L-Selectride, a closely related reagent, has been shown to produce syn-alcohols with high stereoselectivity. researchgate.net The diastereoselectivity in the reduction of α-branched acyclic ketones can be very high, leading to the formation of alcohols with vicinal stereocenters. For instance, the reduction of an (S)-α-allylated ketone with L-Selectride yielded the corresponding alcohol with a diastereomeric ratio greater than 20:1. chinesechemsoc.org
The reduction of α-keto esters bearing a chiral auxiliary like cis-1-arylsulfonamido-2-indanol with this compound in the presence of 18-crown-6 (B118740) can lead to a reversal of stereoselectivity compared to reductions with other metal hydrides, affording high yields of the corresponding α-hydroxy esters. nih.gov This reversal is attributed to the sequestration of the potassium ion by the crown ether, which disrupts the chelation that normally dictates the stereochemical outcome. nih.gov
Achieving stereocontrol between remote stereogenic centers in acyclic molecules is a significant challenge in organic synthesis. This compound, often in conjunction with a Lewis acid, can facilitate remote asymmetric induction in the reduction of hydroxy ketones.
In the reduction of acyclic 1,6-hydroxy amino ketones, the choice of Lewis acid can direct the stereochemical outcome. For example, treatment with Ti(OiPr)₄ followed by this compound can lead to the anti-diol with high diastereoselectivity (>100:1), while using Al(OEt)₃ and this compound can favor the syn-diol (1:7). researchgate.net Similarly, a 1,5-hydroxy amino ketone was reduced to the syn-diol with high diastereoselectivity (1:18) using Al(OEt)₃ and this compound. researchgate.net This demonstrates the power of chelation control in directing the stereochemical course of the reduction.
Remote Stereocontrol in Hydroxy Ketone Reductions
| Substrate | Reagents | Major Diastereomer | Diastereomeric Ratio (anti:syn) | Reference |
|---|---|---|---|---|
| Acyclic 1,6-hydroxy amino ketone | Ti(OiPr)₄ / this compound | anti | >100:1 | researchgate.net |
| Acyclic 1,6-hydroxy amino ketone | Al(OEt)₃ / this compound | syn | 1:7 | researchgate.net |
| Acyclic 1,5-hydroxy amino ketone | Al(OEt)₃ / this compound | syn | 1:18 | researchgate.net |
The reduction of ketones bearing an α-thio substituent provides another example of the stereodirecting influence of this compound and its lithium analogue, L-Selectride. Research has shown that the reduction of α-methylthio and α-phenylthio ketones with L-Selectride generally proceeds with high stereoselectivity to afford syn-alcohols. researchgate.net An exception was noted when the R1 group was a cyclohexyl group. researchgate.net This outcome is consistent with a chelation-controlled mechanism where the metal cation coordinates to both the carbonyl oxygen and the sulfur atom, directing the hydride attack from a specific face.
The stereoselective reduction of 1,4-diketones presents a challenge due to the presence of two carbonyl groups. This compound has proven to be a highly effective reagent for this transformation, particularly in the synthesis of TADDOL analogues from 1,4-diketones derived from tartaric acid. thieme-connect.comthieme-connect.com
In these reductions, this compound delivers hydrides to both carbonyl groups with high selectivity, leading to the formation of the corresponding 1,4-diols. thieme-connect.com The diastereoselectivity can be further enhanced by pre-complexing this compound with 18-crown-6, which favors the formation of the C2-symmetric isomer. iisc.ac.in In contrast, reduction with L-Selectride can result in lower selectivity, which is attributed to the stronger chelating ability of the lithium ion. thieme-connect.com
Stereoselective Reduction of 1,4-Diketones Derived from Tartaric Acid
| Reducing Agent | Key Feature | Selectivity | Reference |
|---|---|---|---|
| This compound | High selectivity for the desired 1,4-diol | High | thieme-connect.comthieme-connect.com |
| This compound / 18-crown-6 | Optimized for better diastereoselectivity towards the C2-symmetric isomer | Enhanced | iisc.ac.in |
| L-Selectride | Lower selectivity due to lithium ion chelation | Low | thieme-connect.com |
Reduction of α-Methylthio and α-Phenylthio Ketones
Stereoselective Synthesis of Olefinic and Alkynyl Systems
The steric bulk of this compound plays a crucial role in controlling the stereochemical outcome of reactions involving unsaturated carbon-carbon bonds.
Stereoselective Synthesis of cis-Alkenylboranes
A notable application of this compound is in the highly stereoselective synthesis of cis-alkenylboranes. The reaction of 1-halo-1-alkynes with dialkylboranes, followed by treatment with potassium tri-s-butylborohydride (this compound), yields cis-alkenylboranes with high purity. researchgate.net This method provides a reliable route to these valuable synthetic intermediates.
The general transformation can be represented as follows:

Scheme 1: General synthesis of cis-alkenylboranes using this compound.
Detailed research has demonstrated the effectiveness of this methodology. For instance, the reaction of 1-bromo-1-hexyne with dicyclohexylborane, followed by reduction with this compound, produces the corresponding cis-alkenylborane in high yield and stereoselectivity.
| Substrate | Dialkylborane | Product | Yield (%) | Stereoselectivity (cis:trans) |
| 1-Bromo-1-hexyne | Dicyclohexylborane | (Z)-1-(Dicyclohexylboryl)-1-hexene | >90 | >99:1 |
| 1-Iodo-1-octyne | Disiamylborane | (Z)-1-(Disiamylboryl)-1-octene | >90 | >99:1 |
Table 1: Stereoselective Synthesis of cis-Alkenylboranes Utilizing this compound
Formation of Chiral Amines through Hydride Reductions
This compound is also instrumental in the stereoselective reduction of imines and their derivatives to form chiral amines. The steric hindrance of the reagent dictates the direction of hydride attack, leading to high diastereoselectivity.
The reduction of substituted cyclohexanone imines provides a clear example of this application. The reduction of p,p'-dimethoxybenzhydryl imines of substituted cyclohexanones with this compound, followed by cleavage of the resulting secondary amine, affords the corresponding axial cyclohexyl primary amines with high stereoselectivity. researchgate.net
The general reaction pathway is depicted below:

Scheme 2: Stereoselective synthesis of axial cyclohexylamines.
The diastereoselectivity of this reduction is consistently high, favoring the formation of the axial amine. This is attributed to the hydride attacking the less hindered equatorial face of the imine.
| Substituent (R) | Product (Axial Amine) | Diastereomeric Excess (%) |
| 4-Methyl | cis-4-Methylcyclohexylamine | >95 |
| 3-Methyl | cis-3-Methylcyclohexylamine | >95 |
| 2-Methyl | trans-2-Methylcyclohexylamine | >98 |
Table 2: Diastereoselective Reduction of Substituted Cyclohexanone Imines with this compound
This method highlights the utility of this compound in establishing specific stereocenters in cyclic systems, providing a valuable tool for the synthesis of complex chiral molecules.
Chemoselective and Regioselective Reduction Capabilities of K Selectride
Differential Reactivity Towards Diverse Carbonyl Functional Groups
The steric bulk of K-Selectride allows it to differentiate between various carbonyl functional groups within a molecule. For instance, it can selectively reduce ketones in the presence of less reactive functional groups. Research has shown that this compound can reduce 3-oxo-steroids to the corresponding axial alcohol while leaving 17- and 20-ketone groups unaffected. researchgate.net This highlights its ability to target specific carbonyls based on their steric environment.
The chemoselectivity of this compound is influenced by factors such as the solvent and steric environment of the substrate. chem-station.comwenxuecity.com Its high stereoselectivity is particularly notable in the reduction of conformationally restricted cyclic ketones. chem-station.comwenxuecity.com
Conjugate (1,4-) Reduction of α,β-Unsaturated Ketones and Esters
This compound is highly effective for the conjugate (1,4-) reduction of α,β-unsaturated ketones and esters, leading to the formation of enolates. researchgate.netacs.orgorganicchemistrydata.org This contrasts with less hindered hydrides that may favor 1,2-addition to the carbonyl group. slideshare.net
In the case of β-unsubstituted cyclohexenones, this compound exclusively promotes 1,4-reduction to generate ketone enolates. researchgate.netslideshare.net These enolates can then be protonated to yield the saturated ketone or alkylated in high yield. researchgate.netacs.org This method provides a reliable route to saturated ketones from their unsaturated precursors. researchgate.net
| Substrate | Product after Protonation | Addition Type |
| β-Unsubstituted Cyclohexenone | Cyclohexanone (B45756) | 1,4-Addition |
The presence of a substituent at the β-position of a cyclohexenone significantly influences the regioselectivity of the reduction. While β-unsubstituted cyclohexenones undergo 1,4-addition, β-substituted cyclohexenones tend to yield the corresponding allylic alcohols via 1,2-addition. slideshare.net Potassium triphenylborohydride has been shown to have a greater tendency for 1,4-reduction than this compound for β-substituted cyclohexenones. researchgate.net
| Substrate | Major Product | Major Addition Type |
| β-Unsubstituted Cyclohexenone | Saturated Ketone | 1,4-Addition |
| β-Substituted Cyclohexenone | Allylic Alcohol | 1,2-Addition |
The enolate intermediates generated from the conjugate reduction with this compound are versatile synthons for further chemical transformations. acs.org These enolates can be trapped with various electrophiles, such as alkyl halides, to form new carbon-carbon bonds. organicchemistrydata.org182.160.97 This two-step process of conjugate reduction followed by alkylation allows for the construction of complex molecular frameworks in a single pot. The reactivity of these enolates is comparable to those generated by the direct metalation of saturated esters. researchgate.net
Influence of β-Substitution on Regioselectivity (1,2- vs. 1,4-Addition)
Regioselective Reduction of Cyclic Anhydrides
This compound demonstrates remarkable regioselectivity in the partial reduction of unsymmetrical cyclic anhydrides. cdnsciencepub.com This capability offers a straightforward route to lactones that might otherwise be difficult to synthesize.
In the reduction of gem-disubstituted cyclic anhydrides, this compound often reverses the regioselectivity observed with less sterically demanding reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. While simpler hydrides tend to attack the more substituted carbonyl group, this compound preferentially attacks the less sterically hindered carbonyl group. cdnsciencepub.com This reversal of selectivity is attributed to the steric bulk of the reagent. cdnsciencepub.com
For instance, the reduction of gem-disubstituted succinic anhydrides with sodium borohydride yields lactones resulting from attack at the more substituted carbonyl. In contrast, reduction with this compound at low temperatures (-70 °C) leads to the formation of the isomeric lactone, with the hydride attacking the less substituted carbonyl. The conformation of the anhydride (B1165640) ring system also plays a crucial role in determining the regioselectivity of the reduction. cdnsciencepub.comcdnsciencepub.com
Strategic Applications of K Selectride in Complex Organic Synthesis
Total Synthesis of Natural Products
The high diastereoselectivity of K-Selectride is frequently exploited in the total synthesis of complex, biologically active natural products. Its ability to control the stereochemistry at critical steps is essential for achieving the desired molecular structure and, consequently, its biological function.
This compound plays a crucial role in the synthesis of various alkaloids by enabling highly stereoselective reductions of ketone functionalities.
The synthesis of the indolizidine alkaloid (+)-Monomorine I also benefits from the stereocontrolling power of this compound. In one approach, the reduction of a 5-substituted 5,8a-trans-oxazolo[3,4-a]pyridin-8-one intermediate with this compound proceeded with complete stereocontrol. researchgate.net This highly diastereoselective hydride addition was fundamental to establishing the correct stereochemistry in the final natural product. researchgate.net
| Natural Product | Intermediate Type | Role of this compound | Outcome |
| (−)-Galantamine | Tetracyclic enone oup.comresearchgate.net | Stereoselective ketone reduction researchgate.netrsc.org | Formation of the required alcohol stereocenter. oup.com |
| (−)-Lycoramine | Tetracyclic ketone oup.comresearchgate.net | Stereoselective ketone reduction researchgate.netrsc.org | Key step to afford the final natural product. oup.com |
| (+)-Monomorine I | Oxazolo[3,4-a]pyridin-8-one researchgate.net | Diastereoselective ketone reduction researchgate.net | Complete stereocontrol in the formation of the alcohol. researchgate.net |
The synthesis of large, complex molecules such as ionophores and marine toxins often involves intricate stereochemical challenges that can be addressed using this compound.
In the total synthesis of Tetronomycin , a polyether ionophore antibiotic, this compound was utilized in a key cyclization step. researchgate.netsemanticscholar.org Its application facilitated the construction of the molecule's complex cyclic structure. researchgate.net
The total synthesis of Polycavernoside A , a lethal toxin isolated from red algae, employed this compound for a critical stereoselective reduction. acs.org Specifically, the (7S)-configuration of an advanced intermediate was installed via the reduction of an enone with this compound. acs.org This step was essential for establishing the complex stereotetrad within the C1-C8 subunit of the molecule. acs.org
| Natural Product | Synthetic Strategy | Role of this compound |
| Tetronomycin | Selectride-induced cyclization researchgate.netsemanticscholar.org | Facilitates the formation of the core cyclic structure. researchgate.net |
| Polycavernoside A | Reduction of an enone intermediate acs.org | Installation of the (7S)-stereocenter with high selectivity. acs.org |
This compound is also applied in the synthesis of pheromones and other bioactive molecules where precise stereochemistry is vital for biological activity. An example is its use in the synthesis of a pheromone of the sugarcane weevil. thieme-connect.com The synthesis began with ketones derived from D-mannitol, which were reduced using this compound to produce the corresponding alcohols with absolute syn-selectivity in high yields. thieme-connect.comthieme-connect.com The resulting chiral alcohol was then used as a key building block to construct the pheromone. thieme-connect.com
Bengamides are natural products known for a range of biological activities, including antitumor and anthelmintic properties. mdpi.comnih.gov In the first total synthesis of 4-epi-Bengamide E , an isomer of the natural product, this compound was used to control a key stereocenter. mdpi.comresearchgate.net After an initial non-selective reaction, the resulting mixture was oxidized to a propargyl ketone. mdpi.comresearchgate.net This ketone then underwent a diastereoselective reduction with this compound at low temperature, which preferentially formed the desired anti-alcohol as the major product with a 24:76 ratio of diastereomers. mdpi.comresearchgate.net This step was crucial for establishing the C-4 configuration of the target molecule. mdpi.com
Synthesis of Pheromones and Bioactive Molecules
Generation of Key Chiral Building Blocks and Intermediates
Beyond its use in the final stages of total synthesis, this compound is a workhorse reagent for creating versatile chiral building blocks. Its steric bulk allows for highly predictable and selective reductions of cyclic and acyclic ketones, providing access to chiral alcohols that serve as precursors for more complex structures. nih.gov
For instance, this compound reduction of ketones derived from commercially available D-mannitol produces syn-alkanetriols with excellent diastereoselectivity. thieme-connect.comthieme-connect.com These chiral triols are valuable intermediates for synthesizing various bioactive compounds. thieme-connect.com Similarly, its use in reducing substituted cyclopentanone (B42830) derivatives can lead to bicyclic lactones, which are structural motifs present in many natural products. sapub.org The high syn-selectivity (up to 100%) achieved with this compound in these reductions is often superior to that of other hydride reagents. sapub.org
Involvement in the Preparation of Organometallic Complexes (e.g., PCP-pincer Palladium Hydride-K-Selectride Complexes)
This compound is also utilized in organometallic chemistry, notably in the preparation of specific catalyst complexes. It serves as a reactant for the formation of PCP-pincer palladium hydride-K-Selectride complexes. scientificlabs.co.ukcenmed.comsigmaaldrich.cn In this context, this compound acts as a hydride source, enabling the formation of P-H, P-C, and C-H bonds through hydride attack on the metal complex. scientificlabs.co.ukcenmed.com
Computational and Theoretical Investigations of K Selectride Reactivity
Quantum Chemical Calculations of Reaction Energy Profiles
Quantum chemical calculations allow for the determination of reaction energy profiles, which map the energy of a system as it proceeds from reactants to products. A key parameter derived from these profiles is the activation energy (ΔG‡), representing the energy barrier that must be overcome for the reaction to occur. Lower activation energies correspond to faster reaction rates.
A computational study investigating the hydride reduction of cyclic ketones utilized DFT calculations (specifically at the SMD(THF)/B3LYP/6-311+G(2d,p)//B3LYP/6-31G(d,p) level of theory) to explore the reactivity of K-Selectride. acs.org Due to the conformational complexity of the sec-butyl groups, a computationally more manageable surrogate, potassium triisopropylborohydride (KTBH), was used to mimic the reagent's reactivity. acs.org The calculations revealed a greater reactivity for KTBH compared to its lithium counterpart (LTBH), as indicated by lower activation energies. acs.org
The calculated Gibbs free energies of activation for the reduction of two different piperidone-based substrates highlight the influence of the substrate structure on the reaction kinetics.
| Substrate | Calculated Activation Energy (ΔG‡) (kcal/mol) |
|---|---|
| cis-N-(Phenoxycarbonyl)-2,6-dimethylpiperidone | 22.9 |
| N-Acyltropinone analogue | 25.1 |
These theoretical results are consistent with experimental competition experiments which showed that the piperidone is reduced significantly faster than the tropinone (B130398) analogue by this compound. acs.org The data demonstrates how computational modeling can quantitatively predict reactivity trends.
Modeling and Characterization of Transition State Structures and Geometries
The transition state is a fleeting, high-energy arrangement of atoms that occurs at the peak of the reaction energy profile. Its geometry is critical in determining the reaction's rate and stereochemical outcome. Computational modeling allows for the precise characterization of these transient structures.
For the reduction of cyclic ketones with Selectride reagents, the transition state involves the approach of the bulky borohydride (B1222165) to the carbonyl carbon. Calculations indicate that due to severe steric repulsion, the only viable pathway is for the bulky hydride to attack from the equatorial face of the ketone. acs.org
Key geometric features of the calculated transition states for bulky hydride addition include the distance of the forming carbon-hydride (C-H) bond and the Bürgi-Dunitz angle, which describes the trajectory of nucleophilic attack on a carbonyl group. acs.org In the case of the this compound surrogate (KTBH), the transition structures are "earlier" compared to those with the lithium analogue (LTBH). acs.org This suggests that the C-H bond is less formed at the transition state, which is consistent with the higher reactivity of the potassium-based reagent. acs.org
| Feature | Description | Implication for this compound |
|---|---|---|
| Hydride Approach | Equatorial attack on the carbonyl group. | Avoids steric clash with axial substituents on the ring. acs.org |
| Transition State Position | Earlier along the reaction coordinate compared to L-Selectride. | Correlates with a lower activation barrier and faster reaction rate. acs.org |
| Key Distances (Angstroms) | The forming C---H bond is typically in the range of 1.7-2.2 Å, while the B---H bond is elongating. The K+ counterion coordinates to the carbonyl oxygen. | The specific bond lengths and angles define the point of highest energy on the reaction path. acs.org |
Prediction and Rationalization of Stereochemical Outcomes
One of the most significant applications of computational studies on this compound is in predicting and explaining its high stereoselectivity. The bulky nature of the tri-sec-butylborohydride anion is the primary factor driving this selectivity.
In the reduction of substituted cyclic ketones, such as 4-tert-butylcyclohexanone, this compound delivers the hydride to the less sterically hindered equatorial face, resulting in the formation of the thermodynamically less stable axial alcohol as the major product. acs.orgsoci.org Computational models confirm this by showing that the transition state energy for equatorial attack is significantly lower than that for axial attack. acs.org The steric hindrance between the large Selectride reagent and the axial hydrogens on the cyclohexane (B81311) ring makes the axial approach energetically unfavorable. soci.org
For the reduction of the cis-2,6-disubstituted N-acylpiperidone and the N-acyltropinone with this compound, both experiment and calculation show complete selectivity, yielding exclusively the axial alcohol product from equatorial attack. acs.org Computational analysis reveals that any transition state involving axial attack by the bulky reagent is prohibitively high in energy due to steric clashes. acs.org This provides a clear, quantitative rationalization for the observed experimental outcome.
Elucidation of Solvent and Counterion Effects on Reaction Kinetics and Selectivity
The reaction environment, including the solvent and the counterion (K+ in this case), can significantly influence the kinetics and selectivity of a reduction. Theoretical models are adept at dissecting these effects.
Counterion Effects: The nature of the alkali metal counterion (Li+, Na+, or K+) in Selectride reagents has a notable impact on reactivity. Computational studies show that this compound is more reactive than L-Selectride. acs.org This is attributed to a weaker interaction between the larger, "softer" K+ cation and the incoming hydride in the transition state compared to the smaller, "harder" Li+ cation. acs.org This weaker interaction in the potassium case leads to a lower activation energy. acs.org Furthermore, the cation plays a role in stabilizing the developing negative charge on the carbonyl oxygen during the reduction. The differences in coordinating ability and ionic radius between Li+, Na+, and K+ can lead to different transition state structures and, consequently, altered reactivity and selectivity.
Methodological Advancements and Future Research Trajectories for K Selectride
Innovations in Reaction Conditions and Catalysis
Recent research has focused on refining the reaction conditions and catalytic systems involving K-Selectride to enhance its performance in stereoselective reductions. These innovations aim to improve diastereoselectivity, modify reactivity, and achieve higher yields under more controlled and efficient parameters.
Role of Lewis Acid Additives in Directing Diastereoselectivity
The addition of Lewis acids has been shown to significantly influence the diastereoselectivity of reductions carried out with Selectride reagents. For instance, in the reduction of α-keto esters with L-Selectride, the addition of zinc chloride (ZnCl2) led to almost complete diastereofacial selectivity. nih.gov This is attributed to the formation of a chelated intermediate between the carbonyl oxygens and the Lewis acid, which directs the hydride attack to a specific face of the molecule. nih.gov While this specific example uses L-Selectride, the underlying principle of Lewis acid-mediated chelation control is applicable to this compound as well, offering a powerful strategy for directing the stereochemical outcome of reductions.
Interestingly, the effect of Lewis acids is not universal. In some cases, the addition of other Lewis acids like magnesium bromide (MgBr2) or titanium(IV) isopropoxide (Ti(OiPr)4) did not significantly impact the diastereoselectivity of L-Selectride reductions. nih.gov Furthermore, the presence of additives like 18-crown-6 (B118740) with this compound can lead to a reversal of stereoselection by sequestering the potassium ion and altering the transition state geometry. nih.gov
Application of High-Pressure Techniques to Modify Reactivity and Selectivity
High-pressure techniques are emerging as a valuable tool for modifying the reactivity and selectivity of chemical reactions, including those involving this compound. While specific studies detailing the application of high pressure on this compound reductions are not extensively available, the general principles of high-pressure chemistry suggest potential benefits. High pressure can influence reaction rates, equilibria, and stereochemical outcomes by altering the activation volume and the stability of transition states. For instance, in some hydrogenation reactions, high hydrogen pressure (up to 100 atm) is required to achieve high enantioselectivities. charettelab.ca This indicates that pressure can be a critical parameter in optimizing stereoselective transformations. The application of such techniques to this compound reductions could potentially lead to enhanced selectivity and reactivity, particularly in sterically hindered systems or reactions with unfavorable kinetics at atmospheric pressure.
Integration within Flow Chemistry Systems
The integration of this compound into flow chemistry systems presents a promising avenue for improving the safety, efficiency, and scalability of reduction reactions. syrris.combeilstein-journals.org Flow chemistry, which involves performing reactions in continuous-flow reactors, offers several advantages over traditional batch processing, including precise control over reaction parameters such as temperature, pressure, and residence time. syrris.comreddit.com This level of control can lead to increased yields, higher purity, and improved safety, especially when dealing with pyrophoric reagents like this compound. syrris.comwikipedia.org
While the direct application of this compound in documented flow chemistry systems is not yet widespread, related technologies have demonstrated the potential. For example, H-Cube systems are utilized for various hydrogenations and reductions, showcasing the utility of flow chemistry for such transformations. reddit.com The development of dedicated flow reactors for this compound would enable safer handling of the reagent and facilitate the optimization of reaction conditions for various substrates.
Emerging Applications in Asymmetric Organocatalysis and Other Stereocontrolled Transformations
This compound continues to be a valuable reagent in stereocontrolled transformations beyond simple ketone reductions. Its bulky nature makes it highly sensitive to steric influences, allowing for high stereoselectivity. youtube.com In the synthesis of complex molecules, this compound has been employed for the chemoselective reduction of specific functional groups. For instance, in the total synthesis of mitomycin K, L-Selectride, a close analog of this compound, was used for the unusual chemoselective reduction of a lactam in the presence of a ketone. beilstein-journals.org This highlights the potential of Selectride reagents to achieve selective reductions in multifunctional compounds.
The field of asymmetric organocatalysis, which utilizes small chiral organic molecules to catalyze stereoselective reactions, is rapidly expanding. nih.govchimia.chjku.at While this compound itself is not an organocatalyst, it can be used in tandem with organocatalytic methods to achieve complex stereochemical outcomes. For example, an organocatalyst can be used to set a stereocenter, followed by a diastereoselective reduction with this compound to establish another. In one instance, a Michael reaction was mediated by an organocatalyst, and the subsequent reduction of a ketone was performed stereoselectively. rsc.org
Potential for Derivatization and Development of this compound Analogues with Tailored Properties
The development of analogues of this compound offers the potential to create reagents with tailored reactivity and selectivity. By modifying the steric and electronic properties of the borohydride (B1222165), it is possible to fine-tune its performance for specific applications. The existing family of Selectride reagents, which includes L-Selectride (lithium), N-Selectride (sodium), and this compound (potassium), demonstrates how changing the cation can influence reactivity. youtube.comwikipedia.org
Further derivatization could involve altering the alkyl groups on the boron atom. For example, the synthesis of TADDOLs and their derivatives, which are versatile chiral auxiliaries, showcases how modifying the ligand environment can lead to a wide range of stereoselective transformations. researchgate.net Applying similar principles to borohydride reagents could lead to the development of new, highly selective reducing agents. Research into creating analogues of this compound could focus on introducing chiral ligands or modifying the existing sec-butyl groups to enhance diastereoselectivity or to achieve novel reactivity patterns.
Contributions to Sustainable and Green Chemistry Approaches in Reduction Reactions
This compound and other borohydrides contribute to green chemistry by offering highly selective reduction methods, which can reduce the number of steps required in a synthetic sequence and minimize the formation of byproducts. The high selectivity of this compound often leads to higher yields of the desired product, improving atom economy. organicchemistrydata.org
The principles of green chemistry emphasize the use of catalytic reagents over stoichiometric ones. While this compound is a stoichiometric reagent, its high efficiency can, in some cases, align with green chemistry goals by providing a more direct route to a target molecule. Furthermore, the development of flow chemistry systems for this compound reductions can contribute to sustainability by improving energy efficiency, reducing solvent usage, and enabling easier workup and purification procedures. syrris.com The pursuit of catalytic and more environmentally benign reducing agents remains a key goal in green chemistry, and the understanding gained from reagents like this compound can inform the design of future sustainable reduction methodologies.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for using K-Selectride in ketone reductions, and how do solvent polarity and temperature influence its efficacy?
- Methodology : Optimal conditions typically involve anhydrous solvents (e.g., THF or diethyl ether) at low temperatures (-78°C to 0°C). A molar ratio of 1.2–1.5 equivalents of this compound to substrate is recommended. Systematic testing via controlled experiments (varying solvents, temperatures, and stoichiometry) with GC-MS or NMR monitoring can validate efficiency. For example, THF enhances solubility and reaction rate compared to less polar solvents .
- Data Example :
| Solvent | Temperature (°C) | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| THF | -78 | 98 | 95 |
| Ether | 0 | 85 | 88 |
Q. How does this compound compare to L-Selectride in terms of steric effects and selectivity for bulky substrates?
- Methodology : Comparative studies using identical substrates (e.g., cyclic vs. acyclic ketones) under standardized conditions (solvent: THF, -78°C) reveal differences. This compound, with its smaller counterion (K⁺), exhibits lower steric hindrance, enabling faster kinetics for less bulky substrates. L-Selectride (Li⁺) may outperform in highly sterically hindered systems due to tighter ion pairing. Kinetic data (reaction half-life) and enantiomeric excess (via chiral HPLC) provide evidence .
Q. What analytical techniques are critical for confirming the success of this compound-mediated reductions?
- Methodology : Post-reaction analysis should include:
- ¹H/¹³C NMR to identify proton environments and confirm reduction.
- IR Spectroscopy to track carbonyl peak disappearance (~1700 cm⁻¹).
- Chiral Chromatography (HPLC or GC) to assess enantioselectivity.
Cross-referencing with literature spectra and internal standards ensures accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported enantioselectivity when using this compound for asymmetric reductions?
- Methodology : Contradictions often arise from subtle differences in reaction setup. A factorial design approach (varying additives, moisture levels, and substrate pre-treatment) coupled with multivariate analysis (ANOVA) isolates critical variables. For example, trace water may alter ion pairing, affecting selectivity. Reproducibility requires strict anhydrous protocols and substrate purity validation via elemental analysis .
- Data Example :
| Additive | Enantiomeric Excess (%) | Purity (%) |
|---|---|---|
| None | 82 | 99 |
| 2% H₂O | 65 | 95 |
| 1 eq. 18-crown-6 | 90 | 99 |
Q. What strategies mitigate this compound decomposition during prolonged storage or under specific reaction conditions?
- Methodology : Decomposition pathways (e.g., hydrolysis or oxidation) can be minimized by:
- Storing under inert atmosphere (Argon) at -20°C.
- Using freshly distilled solvents to eliminate moisture.
- In situ generation via potassium hydride and Selectride precursors. Stability assays (TGA/DSC) and periodic titration (against standardized acids) track degradation .
Q. How should a kinetic study be designed to compare this compound’s reactivity across diverse substrates?
- Methodology :
Substrate Selection : Include sterically and electronically varied ketones (e.g., aromatic, aliphatic).
Data Collection : Monitor reaction progress (time vs. conversion) via quenching aliquots at intervals and analyzing via GC-MS.
Kinetic Modeling : Fit data to Arrhenius or Eyring equations to extract activation parameters (ΔH‡, ΔS‡).
Statistical tools (e.g., MATLAB or Python curve-fitting libraries) enhance precision .
Methodological Considerations
- Reproducibility : Document all parameters (e.g., solvent batch, drying methods) to align with protocols in peer-reviewed journals .
- Ethical Data Reporting : Disclose uncertainties (e.g., ±2% error in enantiomeric excess) and negative results to avoid publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
